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Executive Summary

Tersolisib (formerly STX-478) is a next-generation, orally bioavailable, and central nervous
system (CNS)-penetrant small molecule that acts as a highly selective, allosteric inhibitor of the
alpha isoform of phosphoinositide 3-kinase (PI3Ka). Developed to specifically target tumors
harboring mutations in the PIK3CA gene while sparing the wild-type (WT) enzyme, Tersolisib
offers the potential for an improved therapeutic window and a more favorable safety profile
compared to earlier generation, non-selective PI3K inhibitors. Dysregulation of the
PI3K/AKT/mTOR signaling pathway is a critical driver in numerous solid tumors, and activating
mutations in PIK3CA are among the most common oncogenic drivers, particularly in breast,
gynecological, and head and neck cancers. This technical guide provides a comprehensive
overview of the discovery, preclinical development, and clinical evaluation of Tersolisib,
including its mechanism of action, quantitative efficacy and safety data, and detailed
experimental methodologies.

Discovery and Development

Tersolisib was originated by Scorpion Therapeutics, where it was known as STX-478, before
being acquired by Eli Lilly and Company. The discovery of Tersolisib stemmed from a
comprehensive hit-finding campaign aimed at identifying mutant-selective chemical matter that
binds to a previously unknown allosteric site on PI3Ka.[1] This approach was designed to
overcome the limitations of existing PI3K inhibitors, which often exhibit dose-limiting toxicities,
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such as hyperglycemia and rash, due to the inhibition of wild-type PI3Ka in healthy tissues.[1]
By selectively targeting the mutant forms of the enzyme, Tersolisib was developed to
maximize anti-tumor activity while minimizing off-target effects.[1][2]

The synthesis of Tersolisib (referred to as Compound 80 in the patent literature) is detailed in
patent W0O2022/265993.[2] The development of Tersolisib has progressed to clinical
evaluation in the PIKALO-1 (NCT05768139) and PIKALO-2 Phase 1/2 and Phase 3 trials,
respectively, for patients with advanced solid tumors harboring PIK3CA mutations.[3][4]

Mechanism of Action

Tersolisib is an allosteric inhibitor that selectively binds to a cryptic pocket in mutant forms of
the p110a catalytic subunit of PI3Ka.[5] This binding prevents the activation of PI3Ka, thereby
inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second
messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3
levels prevents the recruitment and activation of downstream effectors, most notably the
serine/threonine kinase AKT. By blocking the PI3BK/AKT/mTOR signaling cascade, Tersolisib
effectively inhibits cell growth, proliferation, and survival in cancer cells that are dependent on
this pathway due to activating PIK3CA mutations.[6]

The key innovation of Tersolisib lies in its selectivity for mutant PI3Ka over the wild-type
enzyme. This selectivity is particularly pronounced for the common H1047R kinase domain
mutation.[7] This specificity is intended to reduce on-target, off-tumor toxicities associated with
the inhibition of wild-type PI3Ka, which plays a crucial role in normal metabolic processes,
including glucose homeostasis.[8]
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Figure 1: Tersolisib's Mechanism of Action in the PISK/AKT/mTOR Pathway.

Preclinical Data
Biochemical and Cellular Activity

Tersolisib has demonstrated potent and selective inhibition of mutant PI3Ka in biochemical
and cellular assays. The half-maximal inhibitory concentrations (IC50) against various PI3Ka
isoforms are summarized in Table 1. Notably, Tersolisib exhibits 14-fold greater selectivity for
the H1047R mutant over wild-type PI3Ka.[7][8] In cellular assays, Tersolisib selectively
inhibited the phosphorylation of AKT (a downstream marker of PI3K activity) in cell lines
harboring the H1047R mutation.[2]
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Target IC50 (nmollL)
PI3Ka H1047R 9.4

PI13Ka E545K 71

PI3Ka E542K 113

PI3Ka Wild-Type 131

Table 1: Biochemical Potency of Tersolisib
Against PI3Ka Isoforms.[7][8]

In Vivo Efficacy

The anti-tumor activity of Tersolisib has been evaluated in various cell-line derived xenograft
(CDX) and patient-derived xenograft (PDX) models. In these preclinical models, Tersolisib
demonstrated robust and durable tumor regression, both as a monotherapy and in combination
with other standard-of-care agents.[1] The efficacy of Tersolisib was shown to be comparable
or superior to the non-selective PI3Ka inhibitor alpelisib, but without the associated metabolic

dysfunction.[2]
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Xenograft PIK3CA Tumor Growth
Tumor Type . Treatment o
Model Mutation Inhibition

Dose-dependent
30, 100 mg/kg

CAL-33 Head & Neck H1047R ) reduction in
p.o. daily
tumor volume

Significant tumor

Detroit 562 Pharyngeal H1047R Not specified
growth delay
N Significant tumor
NCI-H1048 Lung E545K Not specified o
growth inhibition
N Significant tumor
HCC1954 Breast H1047R Not specified o
growth inhibition
» Tumor
ST1056 (PDX) Breast H1047R Not specified )
regression
- Tumor
ST1799 (PDX) Breast E542K/H1065L Not specified )
regression
-~ Tumor
ST2652 (PDX) Breast E545K Not specified ]
regression
Table 2: In Vivo
Efficacy of
Tersolisib in
Xenograft

Models.[1][2][9]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that Tersolisib has excellent drug-like
properties, including oral bioavailability and CNS penetration. The pharmacokinetic profile
supports once-daily dosing.[10]
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Parameter Value Species

Half-life (t1/2) ~60 hours Human

Table 3: Pharmacokinetic
Parameters of Tersolisib.[10]
[11][12]

Clinical Development

Tersolisib is being evaluated in the multipart, open-label, Phase 1/2 PIKALO-1 trial
(NCT05768139) in patients with advanced solid tumors harboring PIK3CA mutations. Initial
results from this trial were presented at the European Society for Medical Oncology (ESMO)
Congress 2024.[10][13]

Efficacy

In the PIKALO-1 trial, Tersolisib monotherapy demonstrated promising anti-tumor activity
across multiple cancer types.[10][13]

Tumor Type Overall Response Rate (ORR)
All Solid Tumors 21%
Breast Cancer 23%
Gynecological Cancers 44%

Table 4: Clinical Efficacy of Tersolisib in the
PIKALO-1 Trial.[10][13]

Safety and Tolerability

Tersolisib has been generally well-tolerated in the PIKALO-1 trial, with most treatment-related
adverse events (TRAESs) being mild-to-moderate and transient. Notably, there have been no
Grade = 3 PI3Ka WT toxicity adverse events, such as hyperglycemia, diarrhea, and rash, which
are commonly associated with non-selective PI3K inhibitors.[3][10]
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Treatment-Related Adverse Event (=215%) Incidence
Fatigue 30%
Hyperglycemia 230
Nausea 20%
Diarrhea 15%

Table 5: Common Treatment-Related Adverse
Events with Tersolisib.[3][10]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize

Tersolisib.

In Vitro Kinase Assay

Assay Setup
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Figure 2: Workflow for a typical in vitro kinase assay.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Tersolisib against

different PI3Ka isoforms.

Materials:

Recombinant human PI3Ka enzymes (wild-type and mutants)
Lipid substrate (e.g., PIP2)

Adenosine triphosphate (ATP)

Tersolisib

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

Microplate reader

Procedure:

Prepare serial dilutions of Tersolisib in an appropriate solvent (e.g., DMSO).

In a multi-well plate, combine the recombinant PI3Ka enzyme, lipid substrate, and ATP in the
assay buffer.

Add the diluted Tersolisib or vehicle control to the respective wells.

Incubate the plate at room temperature for a specified period to allow the kinase reaction to
proceed.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.
This reagent typically measures the amount of ADP produced, which is inversely proportional
to the kinase inhibition.

Measure the signal (e.g., luminescence) using a microplate reader.
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o Calculate the percent inhibition for each concentration of Tersolisib and determine the IC50
value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of Tersolisib on the viability and proliferation of cancer cell
lines.

Materials:

e Cancer cell lines (e.g., MCF10A isogenic lines with and without PIK3CA mutations)
o Complete cell culture medium

e Tersolisib

 Viability assay reagent (e.g., MTT or CellTiter-Glo®)

o 96-well plates

e Microplate reader

Procedure:

o Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere
overnight.

o Prepare serial dilutions of Tersolisib in cell culture medium.

» Replace the medium in the wells with the medium containing the different concentrations of
Tersolisib or vehicle control.

 Incubate the plates for a specified period (e.g., 72 hours).

» Add the viability assay reagent to each well and incubate according to the manufacturer's
protocol.

* Measure the absorbance or luminescence using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the G150 (concentration for 50% growth inhibition).

Western Blotting for Pathway Inhibition

B . I tecti
Sample Preparation Electrophoresis & Transfer mmunodetection

Treat cells with Cell Lysis & |l g » Transfer to | | . » Primary Antibody » Secondary Antibody Chemiluminescent
Protein Quantification _.>| SDS-PAGE Membrane _..| Blocking (e.g., anti-pAKT) (HRP-conjugated) Detection

Click to download full resolution via product page
Figure 3: General workflow for Western blotting.

Obijective: To confirm the inhibition of the PISK/AKT/mTOR pathway by measuring the
phosphorylation status of key downstream proteins.

Materials:

o Cancer cell lines

» Tersolisib

 Lysis buffer with protease and phosphatase inhibitors
 Protein assay reagents

o SDS-PAGE gels and electrophoresis apparatus

o Transfer apparatus and membranes (e.g., PVDF)

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (e.g., anti-pAKT (Ser473), anti-total AKT)

e HRP-conjugated secondary antibodies
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o Chemiluminescent substrate and imaging system

Procedure:

o Treat cultured cancer cells with various concentrations of Tersolisib for a specified time.
e Lyse the cells and quantify the protein concentration.

o Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

» Block the membrane to prevent non-specific antibody binding.

 Incubate the membrane with a primary antibody specific for the phosphorylated protein of
interest (e.g., pAKT).

e Wash the membrane and incubate with an HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate and an imaging system.

 Strip the membrane and re-probe with an antibody for the total protein to ensure equal
loading.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Tersolisib in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell lines or patient-derived tumor fragments

Tersolisib formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:
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e Implant cancer cells (subcutaneously or orthotopically) or tumor fragments into the mice.
» Allow the tumors to grow to a palpable size.
e Randomize the mice into treatment and control groups.

o Administer Tersolisib or vehicle control to the mice according to the planned dosing
schedule (e.g., once daily by oral gavage).

o Measure tumor volumes with calipers at regular intervals.
» Monitor the body weight and overall health of the mice.

o At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical
significance of the treatment effect.

Conclusion

Tersolisib is a promising, mutant-selective, allosteric inhibitor of PI3Ka that has demonstrated
significant preclinical and clinical activity in tumors with PIK3CA mutations. Its ability to spare
wild-type PI3Ka translates to a favorable safety profile, potentially overcoming the limitations of
previous PI3K inhibitors. The ongoing clinical development of Tersolisib will further elucidate
its role in the treatment of a wide range of solid tumors driven by aberrant PI3K signaling. The
data presented in this technical guide underscore the potential of Tersolisib to become a
valuable targeted therapy for a significant patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

